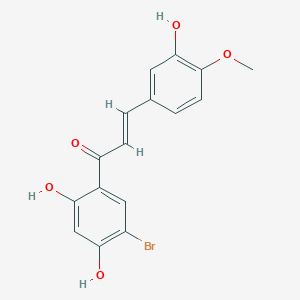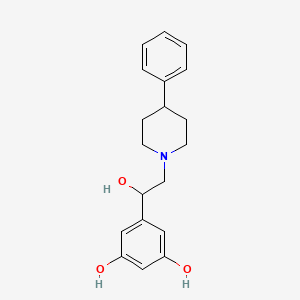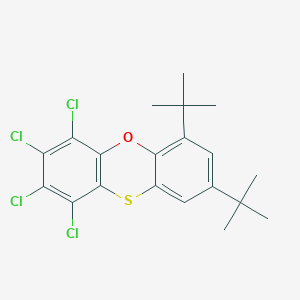
N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group attached to a phenyl ring, which is further connected to a pyridinecarboxamide moiety. The presence of the trifluoroethyl group imparts distinct chemical and physical properties, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the enantioselective alcoholysis of racemic 4-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate using lipase from Pseudomonas aeruginosa . This reaction is carried out with n-butanol, yielding (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as lipases, can be advantageous due to their high selectivity and efficiency. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoroethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Applications De Recherche Scientifique
N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoroethyl group.
Mécanisme D'action
The mechanism of action of N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol: Shares the trifluoroethyl group but lacks the pyridinecarboxamide moiety.
2-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl acetate: Another compound with a trifluoroethyl group, used in similar synthetic applications.
Uniqueness
N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)-3-pyridinecarboxamide is unique due to the combination of the trifluoroethyl group and the pyridinecarboxamide moiety. This combination imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
74696-77-8 |
|---|---|
Formule moléculaire |
C14H11F3N2O2 |
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)12(20)9-3-5-11(6-4-9)19-13(21)10-2-1-7-18-8-10/h1-8,12,20H,(H,19,21) |
Clé InChI |
JXVJRUGUGSBTPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



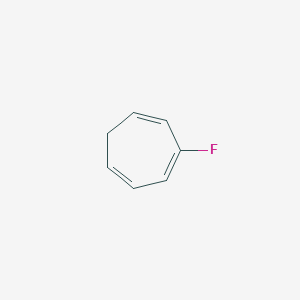
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)

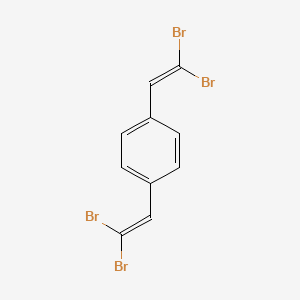
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
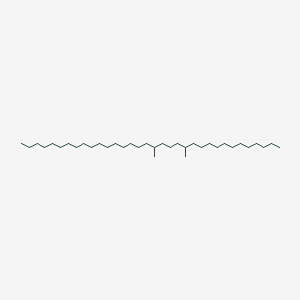
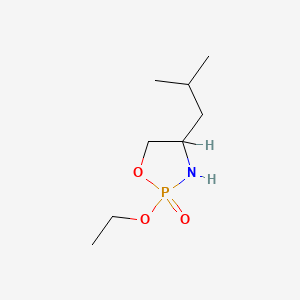
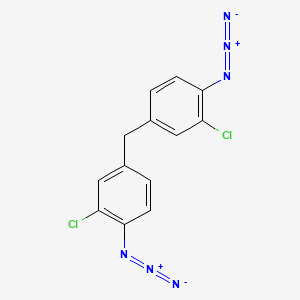
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
